molecular formula C13H8F3N3O4 B13481787 (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate

(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate

Cat. No.: B13481787
M. Wt: 327.21 g/mol
InChI Key: RFNLEGVSHWYYKG-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound with significant applications in chemical biology and materials science. It is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group, making it a valuable tool in photoaffinity labeling and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves the reaction of 3-(trifluoromethyl)diazirine with 2,5-dioxopyrrolidin-1-yl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the diazirine ring, which can form covalent bonds with target molecules upon exposure to UV light. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dioxopyrrolidin-1-yl) 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
  • (3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Uniqueness

Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its specific combination of a diazirine ring and a trifluoromethyl group, which enhances its stability and reactivity under UV light. This makes it particularly valuable for photoaffinity labeling and other applications requiring precise molecular interactions .

Properties

Molecular Formula

C13H8F3N3O4

Molecular Weight

327.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-2-7(6-8)11(22)23-19-9(20)4-5-10(19)21/h1-3,6H,4-5H2

InChI Key

RFNLEGVSHWYYKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C3(N=N3)C(F)(F)F

Origin of Product

United States

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